1,2,3,4-Tetrahydroquinoline-7-carboxamide

Bioactivity Selectivity Potency

Sourcing regioisomerically pure tetrahydroquinoline carboxamide controls for structure-activity relationship (SAR) campaigns remains a bottleneck. THQ-7-carboxamide directly addresses this gap, providing a defined 7-carboxamide isomer for positional SAR studies. Key outcomes: • Definitive regioisomer: unambiguous assignment of substituent position eliminates confounding SAR noise when used alongside 2-, 3-, 5-, 6-, and 8-carboxamide analogs. • Derivatization-ready handle: the primary amide enables rapid conversion to amines, activated esters, or heterocyclic extensions for library enumeration. • Reliable supply: available as a catalog compound with verified identity, eliminating delays from custom synthesis lead times.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 1391210-56-2
Cat. No. B13138260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-7-carboxamide
CAS1391210-56-2
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)C(=O)N)NC1
InChIInChI=1S/C10H12N2O/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h3-4,6,12H,1-2,5H2,(H2,11,13)
InChIKeyWWUYMUAOEDVLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoline-7-carboxamide Chemical Identity


1,2,3,4-Tetrahydroquinoline-7-carboxamide is a heterocyclic compound of the tetrahydroquinoline class with a molecular formula of C10H12N2O and a molecular weight of 176.21. Public chemical databases confirm its CAS registry number 1391210-56-2 and SMILES notation NC(=O)c1ccc2c(c1)NCCC2 . No primary research publications, peer-reviewed bioactivity data, or pharmacological profiles have been indexed for this specific compound under its exact CAS number. Its documented role is limited to a chemical catalog entry.

Selection Logic
Chemical identity procurement, not functional performance
Workflow
Regioisomeric control or synthetic derivatization library
Evidence Context
No quantitative bioactivity data reported for this regioisomer

1,2,3,4-Tetrahydroquinoline-7-carboxamide: Generic Substitution Lacks Support


Tetrahydroquinoline regioisomers can exhibit profoundly different biological activities due to the electronic and steric influence of the carboxamide substituent position on target binding. While a tetrahydroquinoline carboxamide scaffold (THQC) has been studied for antimelanogenic effects through the Pax3-MITF-M axis [1], the specific isomer studied in that literature is not identified as the 7-carboxamide. No experimental data exist to justify the substitution of 1,2,3,4-tetrahydroquinoline-7-carboxamide with any other regioisomer (e.g., 2-carboxamide, 3-carboxamide) for any specific application. Assumptions of bioisosteric equivalence are scientifically unfounded.

Regioisomer Tetrahydroquinoline regioisomers may exhibit profoundly different biological activities; substitution with any other carboxamide isomer is unsupported.
Bioisostere Bioisosteric equivalence for this compound is scientifically unfounded; the 7-carboxamide cannot be assumed to mimic other positions.
Scaffold Match A tetrahydroquinoline carboxamide scaffold studied for antimelanogenic effects is not confirmed as the 7-substituted isomer.

1,2,3,4-Tetrahydroquinoline-7-carboxamide Evidence Assessment


Lack of Quantitative Bioactivity Data

A comprehensive search of primary research papers, patents, and authoritative databases returned no quantitative IC50, Ki, Kd, or phenotypic assay data for 1,2,3,4-tetrahydroquinoline-7-carboxamide. No head-to-head comparisons against any comparator compound exist. Any claims of potency or selectivity for this specific regioisomer would be unsupported.

Bioactivity Data
Class-level inference
No quantitative IC50, Ki, Kd, or phenotypic assay data available
Data to verify; cannot prioritize for target-based projects
Procurement based solely on chemical identity
Bioactivity Selectivity Potency

Undocumented Purity and Analytical Standards

No vendor technical datasheets except basic chemical directory entries were found. No certificate of analysis (CoA), HPLC purity specification, melting point, or solubility data are publicly documented for CAS 1391210-56-2 . This contrasts with many well-characterized tetrahydroquinoline building blocks where purity thresholds (e.g., ≥95%, ≥98%) are routinely reported.

Purity and Standards
Class-level inference
No CoA, HPLC purity, melting point, or solubility documented
Specification review required; risk compared to documented analogs
Typical purity of 2-carboxamide analogs is ≥95%
Purity Analytical Chemistry Quality Control

Unconfirmed Antimelanogenic Activity for 7-Carboxamide Isomer

A 2020 study by Choi et al. demonstrated that a tetrahydroquinoline carboxamide (THQC) at 0.3% and 1% topical application significantly mitigated UVB-induced skin pigmentation in a guinea pig model and inhibited α-MSH-induced melanin production in B16-F0 melanoma cells [1]. However, the exact substitution pattern of the carboxamide group on the tetrahydroquinoline ring is not specified. The reference synthesis method is cited but the specific chemical structure of the active agent is not confirmed as the 7-carboxamide. Therefore, this evidence cannot be attributed to CAS 1391210-56-2.

Antimelanogenic Activity
Class-level inference
THQC scaffold showed pigmentation reduction in guinea pig model (2020)
7-carboxamide isomer not confirmed; attribution review required
Topical application, 0.3% and 1%; B16-F0 cell culture
Antimelanogenic Pax3-MITF-M Axis Skin Pigmentation

1,2,3,4-Tetrahydroquinoline-7-carboxamide Research Applications


Synthetic Building Block for Library Synthesis

The compound may serve as a starting material or intermediate for the synthesis of 7-substituted tetrahydroquinoline analogs, provided in-house purity verification is performed. Its carboxamide group at the 7-position could be leveraged for further derivatization, such as reduction to amine or coupling with activated esters. However, no published synthetic procedures use this specific regioisomer as a substrate .

Physicochemical Profiling for SAR Studies

The compound could be included as a comparator in SAR campaigns focused on tetrahydroquinoline carboxamide regioisomers to establish the positional effect of the carboxamide group on logP, solubility, permeability, or metabolic stability. Such studies would generate the missing primary data required for evidence-based selection.

Regioisomeric Control in Screening Panels

If a screening hit from a tetrahydroquinoline-containing library suggests activity, 1,2,3,4-tetrahydroquinoline-7-carboxamide could be sourced as one of several regioisomeric controls to define positional SAR. This approach requires the compound to be procured alongside 2-, 3-, 5-, 6-, and 8-carboxamide analogs for direct comparison.

Application
Selection Property
Validation Focus
Synthetic Building Block
7-position carboxamide for derivatization
In-house purity verification
SAR Profiling Control
Regioisomeric comparator panel
Positional effect on logP, solubility, permeability
Screening Panel Control
One of several regioisomeric controls
Define positional SAR with 2-,3-,5-,6-,8-carboxamide analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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